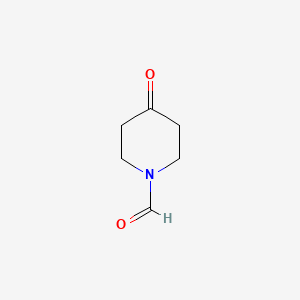

4-Oxopiperidine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

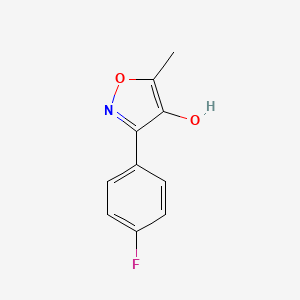

4-Oxopiperidine-1-carbaldehyde is a chemical compound used in various fields of research and industry. It contains a total of 18 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aliphatic) .

Synthesis Analysis

The compound can be synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . This reaction results in the formation of a new N-heterocyclic ligand .Molecular Structure Analysis

The 4-oxopiperidine-1-carbaldehyde molecule consists of 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains a total of 18 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis

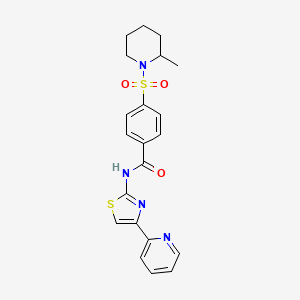

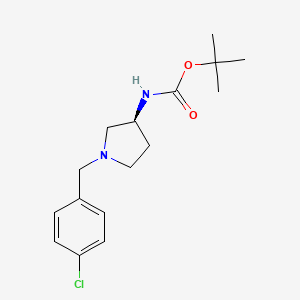

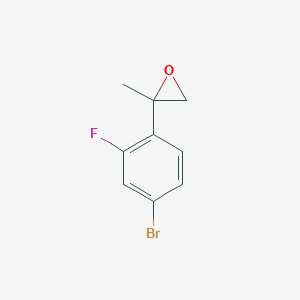

The compound is used as a reactant for the synthesis of various inhibitors, including Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and Selective 5-HT6 antagonists . It is also used as a reactant for three-component vinylogous Mannich reactions .Physical And Chemical Properties Analysis

The compound contains a total of 18 atoms, including 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

4-Oxopiperidine-1-carbaldehyde exhibits diverse chemical reactivity, making it a valuable substrate in synthetic chemistry. For instance, it has been utilized in the Knoevenagel condensation reactions in an ionic liquid, showing significant improvement in reaction times and yields compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002). Additionally, the compound serves as a useful building block in stereocontrolled synthesis, especially in the preparation of biologically relevant substances like α-amino acids, β-amino acids, and complex natural products (Alcaide & Almendros, 2001).

Drug Delivery and Pharmaceutical Research

In the realm of pharmaceutical research, 4-Oxopiperidine-1-carbaldehyde derivatives have shown potential in drug delivery systems. For instance, its oxime derivatives have been studied for their ability to cross the blood-brain barrier, potentially facilitating the delivery of drugs to the brain (Bodor, Roller, & Selk, 1978). Moreover, specific oxime derivatives have been synthesized for applications in treating organophosphate poisoning (Portmann et al., 1991).

Advanced Material and Sensor Development

In material science, 4-Oxopiperidine-1-carbaldehyde derivatives have been utilized in the development of new functional materials. A notable example is the creation of a fluorescent lanthanide-organic framework using its derivatives, which exhibited high sensitivity and selectivity for detecting hypochlorite, a significant advancement in sensor technology (Zhou et al., 2018).

Wirkmechanismus

Target of Action

It is known that piperidine compounds, which include 4-oxopiperidine-1-carbaldehyde, have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various cancers when treated alone or in combination with some novel drugs .

Mode of Action

It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc, are regulated by piperidine compounds .

Result of Action

Piperidine compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-oxopiperidine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-3-1-6(9)2-4-7/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUFFZOCLWSIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxopiperidine-1-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/no-structure.png)

![2-[[1-Methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2455174.png)

![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)

![1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2455187.png)

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)